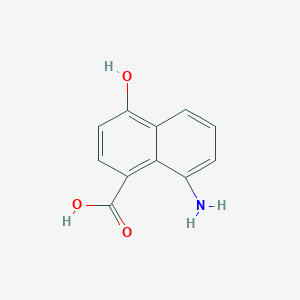

8-Amino-4-hydroxy-1-naphthoic acid

Description

Overview of Naphthalene (B1677914) Carboxylic Acids and Their Significance in Organic Chemistry

Naphthalene carboxylic acids, also known as naphthoic acids, are organic compounds characterized by a naphthalene ring substituted with one or more carboxyl groups. wikipedia.orgwikipedia.org These compounds are isomers, with 1-naphthoic acid and 2-naphthoic acid being the most common, differing in the position of the carboxylic acid group on the naphthalene core. wikipedia.orgwikipedia.org The general chemical formula for a monocarboxylic naphthoic acid is C₁₁H₈O₂. wikipedia.orgwikipedia.org

Naphthoic acids serve as crucial intermediates and building blocks in organic synthesis. They are utilized in the production of dyes, pigments, and pharmaceuticals. medchemexpress.com For instance, 2-naphthoic acid is a raw material for dyes and can also be used as a photosensitive material and a lubricant. medchemexpress.com The synthesis of these acids can be achieved through various methods, such as the carboxylation of a Grignard reagent derived from a bromonaphthalene. wikipedia.orgorgsyn.org

Importance of Amino and Hydroxyl Substituents in Naphthalene Systems

The introduction of amino (-NH₂) and hydroxyl (-OH) groups as substituents on the naphthalene ring significantly influences the chemical properties and reactivity of the molecule. Both groups are electron-donating and can activate the aromatic system, making it more susceptible to electrophilic substitution reactions. stackexchange.com

The amino group, with its lone pair of electrons on the nitrogen atom, can delocalize into the naphthalene π-system, thereby increasing the electron density of the ring. stackexchange.com Similarly, the hydroxyl group's oxygen atom possesses lone pairs that can participate in resonance, enhancing the nucleophilicity of the naphthalene core. stackexchange.com The presence and position of these functional groups are critical in determining the compound's color, fluorescence, and potential biological activity. For example, aminonaphthol sulfonic acids are widely used as intermediates in the manufacturing of direct dyes. researchgate.net

Position Isomerism and its Impact on Chemical and Biological Profiles of Aminohydroxynaphthoic Acids

Position isomerism, a type of structural isomerism, arises when functional groups can be located at different positions on a parent carbon skeleton. libretexts.orgcreative-chemistry.org.ukchemguide.co.uk In the context of aminohydroxynaphthoic acids, the specific placement of the amino, hydroxyl, and carboxylic acid groups on the naphthalene rings leads to a wide array of isomers, each with unique properties.

The relative positions of these substituents dictate the molecule's electronic distribution, steric hindrance, and potential for intramolecular hydrogen bonding. These factors, in turn, have a profound impact on the compound's chemical reactivity, spectroscopic characteristics (like absorption and emission spectra), and biological interactions. For instance, the change in the position of a substituent on a naphthalene ring can alter the pKa of the carboxylic acid group and influence how the molecule interacts with biological targets. researchgate.net The synthesis of specific isomers can be challenging, often requiring regioselective methods to control the placement of the functional groups. researchgate.net

Historical Context of Research on Aminohydroxynaphthoic Acids, including the Specific Isomer 8-Amino-4-hydroxy-1-naphthoic Acid

Research into aminohydroxynaphthoic acids has a history rooted in the development of synthetic dyes. Early investigations focused on the synthesis and properties of various isomers for their utility as colorants. For example, the synthesis of 6-amino-4-hydroxy-2-naphthoic acid, also known as "carboxy γ-acid," has been documented in the chemical literature. rsc.org

The synthesis of 8-amino-1-naphthoic acid has been described through methods such as the amination of 8-halogen-1-naphthoic acids. google.com This particular isomer is a known intermediate in the production of other chemical compounds. chemicalbook.com While the CAS number for this compound is 748131-07-9, detailed historical research specifically on this isomer is not as extensively documented in readily available literature as some of its other isomers. chemenu.com

Scope of Current Research Directions on this compound and Related Structures

Modern research on this compound and its analogs is expanding beyond traditional applications like dyes. Current investigations are exploring their potential in various fields, including medicinal chemistry and materials science. For instance, derivatives of related structures, such as 4-amino-1,8-naphthalimides bearing a carboxylic acid group, are being studied as fluorescent molecular probes for detecting nanoparticles. nih.gov

Furthermore, the broader class of aminonaphthoic acid derivatives is being investigated for potential therapeutic applications. Researchers are synthesizing and evaluating these compounds for their inhibitory activity against various enzymes. researchgate.net The unique structural features of these molecules, including the potential for intramolecular hydrogen bonding and specific spatial arrangements of functional groups, make them attractive candidates for the design of targeted therapeutic agents. rsc.org The synthesis of hybrid molecules incorporating naphthoquinone and other active moieties is also an active area of research, aiming to develop compounds with enhanced biological and physicochemical properties. mdpi.com

Data Tables

Table 1: Properties of Naphthoic Acid Isomers

| Property | 1-Naphthoic Acid | 2-Naphthoic Acid |

| IUPAC Name | Naphthalene-1-carboxylic acid wikipedia.org | Naphthalene-2-carboxylic acid wikipedia.org |

| Formula | C₁₁H₈O₂ wikipedia.org | C₁₁H₈O₂ wikipedia.org |

| Molar Mass | 172.18 g/mol wikipedia.org | 172.18 g/mol wikipedia.org |

| Melting Point | 161 °C wikipedia.org | 185.5 °C wikipedia.org |

| CAS Number | 86-55-5 wikipedia.org | 93-09-4 wikipedia.org |

Structure

3D Structure

Properties

CAS No. |

748131-07-9 |

|---|---|

Molecular Formula |

C11H9NO3 |

Molecular Weight |

203.19 g/mol |

IUPAC Name |

8-amino-4-hydroxynaphthalene-1-carboxylic acid |

InChI |

InChI=1S/C11H9NO3/c12-8-3-1-2-6-9(13)5-4-7(10(6)8)11(14)15/h1-5,13H,12H2,(H,14,15) |

InChI Key |

HCQGLPIOAUAZGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C(=C1)N)C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 8 Amino 4 Hydroxy 1 Naphthoic Acid and Analogues

Strategies for Introducing Amino and Hydroxyl Groups onto Naphthoic Acid Scaffolds

The introduction of amino and hydroxyl moieties onto a naphthoic acid framework can be achieved through several established synthetic routes. These methods include the substitution of leaving groups, the reduction of nitro precursors, and the transformation of existing functional groups.

The direct displacement of a halogen atom on a naphthoic acid ring system by an amino group is a key strategy for synthesizing aminonaphthoic acids. This nucleophilic aromatic substitution is often facilitated by a metal catalyst, typically copper, in a reaction analogous to the Ullmann condensation.

A notable example is the synthesis of 8-amino-1-naphthoic acid from an 8-halogen-1-naphthoic acid. google.com The process involves heating the halogenated precursor with an aminating agent, such as ammonia (B1221849), under pressure. google.com The use of a copper catalyst, like copper dust or a copper salt, can enhance the reaction efficiency. google.com This method is also applicable to the synthesis of N-aryl and N-alkyl anthranilic acids from unprotected 2-bromobenzoic acids, showcasing its utility for various aromatic systems. nih.gov The reaction proceeds with high chemo- and regioselectivity, as only the bromide atom positioned adjacent to the carboxylic acid is substituted. nih.gov

| Starting Material | Reagents | Conditions | Product | Yield |

| 8-Bromo-1-naphthoic acid | 30% Ammonia, Copper catalyst | Heat, Pressure (2-5 hours) | 8-Amino-1-naphthoic acid / Naphthostyril | 90-97% google.com |

| 2-Bromobenzoic acid | Aniline, K₂CO₃, Cu powder, Cu₂O | 130 °C, 24 hours | N-Phenylanthranilic acid | High nih.gov |

| 2,5-Dibromobenzoic acid | Aniline, K₂CO₃, Cu powder, Cu₂O | 130 °C, 24 hours | N-Phenyl-5-bromoanthranilic acid | 94% nih.gov |

| 2-Bromo-4-chlorobenzoic acid | Aniline, K₂CO₃, Cu powder, Cu₂O | 130 °C, 24 hours | N-Phenyl-4-chloroanthranilic acid | 82% nih.gov |

This table presents data on amination reactions of halogenated aromatic acids based on available research.

The introduction of a carboxyl group onto a naphthalene (B1677914) ring that already contains a hydroxyl group is frequently accomplished via carboxylation reactions. The Kolbe-Schmitt reaction is a classic and effective method for this transformation. This process involves treating the alkali metal salt of a naphthol with carbon dioxide under elevated temperature and pressure.

For instance, 2-hydroxy-naphthalene-6-carboxylic acid can be synthesized by reacting the dry potassium salt of beta-naphthol with carbon dioxide in an autoclave at temperatures between 170-230 °C. google.com This reaction is conducted in the absence of a solvent. google.com The resulting hydroxynaphthoic acid is a valuable intermediate for various applications, including the synthesis of dyestuffs. google.com The principle of carboxylation is also a key activation step in the anaerobic degradation of naphthalene by microorganisms, where naphthalene is carboxylated to 2-naphthoate (B1225688) by the enzyme naphthalene carboxylase. nih.govnih.gov

| Precursor | Reagents | Conditions | Product |

| Potassium salt of beta-naphthol | Carbon Dioxide (CO₂) | 170-230 °C, 8 hours, Pressure | 2-Hydroxy-naphthalene-6-carboxylic acid google.com |

| Naphthalene | CO₂ or Bicarbonate | Enzymatic (Naphthalene carboxylase) | 2-Naphthoic acid nih.govnih.gov |

| 1-Iodonaphthalene | Nickel Cyanide | 16 hours | 1-Naphthalenecarboxylic acid google.com |

This table summarizes various carboxylation methods for naphthalene derivatives.

A widely used and highly reliable method for introducing an amino group onto an aromatic ring is the reduction of a nitro group. This transformation is broadly applicable to aromatic nitro compounds and can be achieved using a variety of reducing agents and conditions. wikipedia.org

For the synthesis of aminonaphthoic acids, a precursor nitro-naphthoic acid is reduced. A common route to 8-amino-1-naphthoic acid involves the reduction of 8-nitro-1-naphthoic acid. google.com Catalytic hydrogenation is a frequently employed method, using catalysts such as palladium on carbon (Pd/C), Raney nickel, or platinum(IV) oxide. wikipedia.orgcommonorganicchemistry.commasterorganicchemistry.com For example, 4-amino-1,8-naphthalic anhydride (B1165640) is synthesized in high yield by the hydrogenation of 4-nitro-1,8-naphthalic anhydride using hydrogen gas and a palladium on activated carbon catalyst. chemicalbook.com Other methods include the use of metals in acidic media, such as iron in acetic acid (Béchamp reduction), or tin(II) chloride. wikipedia.orgcommonorganicchemistry.com

| Reducing Agent/System | Substrate Type | Notes |

| H₂ / Palladium on Carbon (Pd/C) | Aromatic and Aliphatic Nitro Compounds | Often the method of choice, but can also reduce other functional groups. commonorganicchemistry.com |

| H₂ / Raney Nickel | Aromatic Nitro Compounds | Useful when dehalogenation of aryl halides is a concern. commonorganicchemistry.com |

| Iron (Fe) / Acid (e.g., Acetic Acid) | Aromatic Nitro Compounds | Mild conditions, known as the Béchamp reduction. wikipedia.orgcommonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | Aromatic Nitro Compounds | Provides mild reduction conditions. commonorganicchemistry.com |

| Sodium Borohydride (NaBH₄) / Ni(OAc)₂·4H₂O | Aromatic and Aliphatic Nitro Compounds | Effective reduction in wet acetonitrile (B52724) at room temperature. orientjchem.org |

This table outlines common reagents for the reduction of nitro compounds to amines.

Diazotization provides a versatile pathway for the transformation of primary aromatic amines into a wide array of functional groups. The process involves treating a primary aromatic amine with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. organic-chemistry.org

While diazonium salts are most famously used in substitution reactions (e.g., Sandmeyer or Schiemann reactions) to introduce halides or in coupling reactions to form azo dyes, they can also be used to introduce hydroxyl groups. organic-chemistry.org The reaction of a diazonium salt with water, often with heating, leads to the formation of a phenol (B47542) or naphthol. This provides an indirect route to hydroxynaphthoic acids if one starts with an aminonaphthoic acid. For example, the diazonium salt formed from 4-aminobenzoic acid is sensitive to nucleophilic attack by water, which can lead to the formation of 4-hydroxybenzoic acid as a significant by-product, even under conditions intended for other substitutions. scirp.org This reactivity can be harnessed to intentionally synthesize hydroxylated aromatic carboxylic acids from their amino precursors.

| Starting Amine | Reagents for Diazotization | Subsequent Reaction | Product |

| Primary Aromatic Amine | NaNO₂, Strong Acid (HCl, H₂SO₄) | Heat in water | Aromatic Hydroxyl Compound organic-chemistry.org |

| 4-Aminobenzoic acid | NaNO₂, HCl | H₂O (as nucleophile) | 4-Hydroxybenzoic acid scirp.org |

| Aromatic Amines | NaNO₂, p-TsOH, KI in Acetonitrile | Iodination | Aromatic Iodides organic-chemistry.org |

This table illustrates the versatility of diazonium salts in synthesis.

Targeted Synthesis of 8-Amino-4-hydroxy-1-naphthoic Acid

The synthesis of a multifunctional molecule like this compound requires a carefully planned multi-step sequence that combines several of the fundamental strategies described above. The order of reactions is critical to manage the directing effects of the various substituents and to avoid unwanted side reactions.

A plausible synthetic route to this compound can be designed starting from a readily available precursor like 8-amino-1-naphthoic acid. The synthesis of this starting material can be achieved either by the amination of 8-bromo-1-naphthoic acid or the reduction of 8-nitro-1-naphthoic acid. google.com

A potential multi-step pathway is outlined below:

Protection of Functional Groups: The starting material, 8-amino-1-naphthoic acid, contains two reactive groups. To control the regioselectivity of the subsequent hydroxylation step, both the amino and carboxylic acid groups should be protected. The amino group can be protected as an acetamide, and the carboxylic acid can be converted to a methyl ester.

Introduction of the Hydroxyl Group: Direct hydroxylation of the protected naphthalene ring is challenging. A more controlled approach is to first introduce a sulfonic acid group, which can then be replaced by a hydroxyl group. Sulfonation of the protected intermediate, methyl 8-acetamido-1-naphthoate, is expected to occur at the C4 position due to the directing effects of the substituents.

Alkali Fusion: The resulting 4-sulfonic acid derivative is then subjected to alkali fusion (heating with NaOH or KOH). This step displaces the sulfonic acid group and introduces the desired hydroxyl group at the C4 position.

Deprotection: The final step involves the removal of the protecting groups. Acidic or basic hydrolysis will cleave the ester and amide bonds, revealing the carboxylic acid and primary amino functionalities, respectively, to yield the target molecule, this compound.

This strategic sequence ensures the correct placement of all functional groups on the naphthalene scaffold.

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity: The control of the position of substituent groups on the naphthalene ring is a critical aspect of the synthesis of this compound. The naphthalene nucleus has multiple positions where substitution can occur, and the directing effects of existing substituents play a crucial role. For example, in the synthesis of 5-amino- and 7-amino-4-hydroxy-2-naphthoic acids, the lack of complete regioselectivity can lead to a mixture of isomers, necessitating challenging separation procedures. researchgate.net The choice of reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the regiochemical outcome of reactions like nitration, sulfonation, and halogenation.

Stereoselectivity: The parent compound, this compound, is an achiral molecule and therefore does not exhibit stereoisomerism. However, stereoselectivity becomes a vital consideration in the synthesis of its derivatives where chiral centers are introduced. For instance, if the amino or carboxylic acid groups were to be modified to create stereogenic centers, the synthetic route would need to employ stereoselective reactions to control the spatial arrangement of atoms. General principles of stereoselective synthesis, such as those used in the creation of amino alcohols, would then be applicable. mdpi.com

Green Chemistry Approaches in Aminohydroxynaphthoic Acid Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing aminohydroxynaphthoic acids, several green approaches can be considered.

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com

Solvent-Free Reactions: Conducting reactions in the absence of solvents minimizes waste and can lead to cleaner reaction profiles. mdpi.com

Catalytic Methods: The use of recyclable catalysts, especially those based on earth-abundant metals, is a cornerstone of green chemistry. For example, methods for direct amide bond formation using organosilane mediators can offer a more sustainable alternative to traditional coupling reagents. themjalab.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a key green chemistry principle.

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The purification of intermediates and the final this compound product is essential to obtain a compound of high purity. A variety of techniques can be employed, depending on the physical and chemical properties of the compounds.

Recrystallization: This is a common method for purifying solid compounds. The choice of solvent is critical to ensure high recovery of the pure product.

Column Chromatography: This technique is widely used to separate compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating complex mixtures of isomers or byproducts. The purification of 8-hydroxyquinoline (B1678124) derivatives of 1,4-naphthoquinone (B94277), for example, is achieved through column chromatography. mdpi.com

Precipitation: Adjusting the pH of a solution can be an effective way to isolate acidic or basic compounds. For instance, the acidification of an alkaline solution of 8-amino-1-naphthoic acid can be used to precipitate the product. google.com

Filtration and Washing: After precipitation or crystallization, the solid product is collected by filtration and washed with appropriate solvents to remove residual impurities. The purification of 4-amino-1,8-naphthalic anhydride involves filtration through Celite to remove the catalyst. chemicalbook.com

Table 2: Common Purification and Isolation Techniques

| Technique | Description | Application Example |

|---|---|---|

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool, leading to the formation of pure crystals. | General purification of solid organic compounds. |

| Column Chromatography | Separation of a mixture by passing it through a column containing a stationary phase. | Purification of 8-hydroxyquinoline derivatives of 1,4-naphthoquinone. mdpi.com |

| pH Adjustment/Precipitation | Altering the pH of a solution to cause the desired compound to precipitate out. | Isolation of 8-amino-1-naphthoic acid from its alkaline solution. google.com |

| Filtration through Celite | A filtration technique using a diatomaceous earth filter aid to remove fine particulate matter. | Removal of palladium catalyst in the synthesis of 4-amino-1,8-naphthalic anhydride. chemicalbook.com |

Chemical Reactivity and Transformation of 8 Amino 4 Hydroxy 1 Naphthoic Acid

Reactions Involving the Carboxyl Group

The carboxyl group (-COOH) at the C1 position of the naphthalene (B1677914) ring is a key site for various chemical modifications, including the formation of esters and amides, as well as its removal through decarboxylation.

Esterification and Amidation

Esterification: The carboxylic acid functionality of 8-Amino-4-hydroxy-1-naphthoic acid can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst. This reaction, known as Fischer esterification, is a reversible process. beilstein-journals.org The use of a large excess of the alcohol or the removal of water as it is formed can drive the equilibrium towards the formation of the ester. For instance, reacting the compound with methanol (B129727) or ethanol (B145695) in the presence of a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) would yield the corresponding methyl or ethyl ester. nih.goviajpr.com Solid acid catalysts can also be employed for esterification reactions. rsc.org

A general method for the esterification of amino acids involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature, which provides a mild and efficient route to the corresponding methyl esters. nih.gov

Amidation: The carboxyl group can also be transformed into an amide by reacting with a primary or secondary amine. This reaction typically requires the activation of the carboxylic acid, for example, by converting it into a more reactive acyl chloride or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The synthesis of N-substituted 4-amino-1,8-naphthalimides, for example, can involve the reaction of a naphthalic anhydride (B1165640) with an amine. beilstein-journals.orggoogle.com While this is an intramolecular cyclization to an imide, it demonstrates the reactivity of the amino group with a carboxylic acid derivative.

A summary of representative esterification and amidation reactions is presented in Table 1.

Table 1: Representative Esterification and Amidation Reactions

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | Methanol, H₂SO₄ | Methyl 8-amino-4-hydroxy-1-naphthoate | Esterification |

| This compound | Ethanol, HCl | Ethyl 8-amino-4-hydroxy-1-naphthoate | Esterification |

Decarboxylation Pathways

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide (CO₂). The ease of decarboxylation often depends on the stability of the carbanion formed upon removal of the -COOH group. For β-keto acids, decarboxylation can occur upon heating via a cyclic transition state. nih.govnih.govnih.gov While this compound is not a β-keto acid, decarboxylation can potentially be achieved under more forcing conditions or through specific synthetic routes.

For some naphthoic acids, decarboxylation has been observed to occur in the presence of reagents like bromine, nitrous acid, or diazo salts.

Reactions at the Amino Group

The primary amino group (-NH₂) at the C8 position is a nucleophilic center and can undergo a variety of reactions, including acylation, alkylation, and diazotization.

Acylation and Alkylation

Acylation: The amino group can be readily acylated by reacting with acylating agents such as acyl chlorides or acid anhydrides to form amides. For example, treatment with acetic anhydride would yield N-(4-hydroxy-1-carboxy-8-naphthyl)acetamide. nih.gov The chemoselectivity of this reaction can be controlled by the reaction conditions. Under acidic conditions, the amino group is protonated, which suppresses its nucleophilicity and can favor O-acylation of the hydroxyl group. nih.govorganic-chemistry.org Conversely, under neutral or basic conditions, N-acylation is generally favored.

Alkylation: The amino group can also be alkylated with alkyl halides. However, over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, is a common issue. The use of a bulky protecting group on the nitrogen can help to control the extent of alkylation. iajpr.com Phase transfer catalysis has been employed for the N-alkylation of related naphthalimide systems. researchgate.net

Table 2 summarizes representative acylation and alkylation reactions of the amino group.

Table 2: Representative Acylation and Alkylation Reactions at the Amino Group

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | Acetic Anhydride | N-(4-hydroxy-1-carboxy-8-naphthyl)acetamide | N-Acylation |

| This compound | Benzoyl Chloride | N-Benzoyl-8-amino-4-hydroxy-1-naphthoic acid | N-Acylation |

Diazotization and Coupling Reactions

The primary aromatic amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures. organic-chemistry.org This process is known as diazotization.

The resulting diazonium salt is a versatile intermediate. It can be subjected to a variety of nucleophilic substitution reactions, where the diazonium group is replaced by a range of functional groups (Sandmeyer reaction). More importantly, diazonium salts are electrophilic and can react with activated aromatic compounds, such as phenols and anilines, in electrophilic aromatic substitution reactions known as azo coupling. This reaction is fundamental to the synthesis of a vast array of azo dyes.

For instance, the diazonium salt of this compound could be coupled with an activated aromatic compound like β-naphthol to form a highly colored azo compound. The position of coupling on the partner molecule is directed by the existing substituents. The pH of the reaction medium is a critical parameter in azo coupling reactions. google.comcuhk.edu.hk

Reactions at the Hydroxyl Group

The phenolic hydroxyl group (-OH) at the C4 position is another reactive site in the molecule. It can undergo reactions such as etherification and oxidation.

Etherification: The hydroxyl group can be converted into an ether by reaction with an alkyl halide in the presence of a base. This is a Williamson ether synthesis. The base is required to deprotonate the hydroxyl group to form a more nucleophilic phenoxide ion. For example, reaction with methyl iodide in the presence of a base like sodium hydride would yield 8-amino-4-methoxy-1-naphthoic acid. The choice of base can be critical in controlling the reaction outcome, especially in multifunctional molecules. nih.gov

Oxidation: Phenolic hydroxyl groups can be oxidized to quinones under certain conditions. However, the presence of the electron-donating amino group and the electron-withdrawing carboxyl group on the same naphthalene ring system would influence the feasibility and outcome of such an oxidation.

A summary of potential reactions at the hydroxyl group is presented in Table 3.

Table 3: Potential Reactions at the Hydroxyl Group

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | Methyl Iodide, Base | 8-Amino-4-methoxy-1-naphthoic acid | O-Alkylation (Etherification) |

Etherification and Esterification

The presence of both a hydroxyl group and a carboxylic acid group allows this compound to undergo etherification and esterification reactions, respectively.

Esterification of the carboxylic acid group can be achieved by reacting the compound with an alcohol under acidic conditions. This reaction is a standard Fischer esterification, though the reactivity may be influenced by the electronic effects of the amino and hydroxyl substituents.

Etherification of the phenolic hydroxyl group typically requires more stringent conditions, such as the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. The intramolecular hydrogen bonding between the 4-hydroxyl group and the 8-amino group can affect the acidity of the hydroxyl group and, consequently, its reactivity in etherification reactions.

Intramolecular Hydrogen Bonding Effects on Reactivity

A significant feature of this compound's structure is the potential for strong intramolecular hydrogen bonds. These non-covalent interactions can form between the hydrogen of the 8-amino group and the oxygen of the 4-hydroxyl group, as well as between the hydroxyl group and the carbonyl oxygen of the 1-carboxylic acid. Theoretical studies on related molecules like 8-amino-1-naphthol (B1266399) confirm the presence of such intramolecular hydrogen bonding. kfupm.edu.sa

This internal hydrogen bonding has several consequences for the molecule's reactivity:

Reduced Acidity/Nucleophilicity: The hydrogen bond can decrease the acidity of the phenolic proton and the nucleophilicity of the amino nitrogen by involving their lone pairs and hydrogen atoms in the bond. nih.gov This can make reactions like etherification or acylation at these positions more difficult.

Conformational Rigidity: The hydrogen bonds impart a more rigid, planar conformation to the molecule. This can affect how the molecule interacts with other reagents or catalysts by controlling the orientation of its functional groups. nih.gov

Interactive Table: Impact of Intramolecular Hydrogen Bonding on Functional Group Reactivity

| Functional Group | Effect of Hydrogen Bonding | Consequence for Reactivity |

| 4-Hydroxyl (-OH) | H-atom is engaged in a bond with the 8-Amino group. | Decreased acidity; may require stronger base for deprotonation (e.g., in etherification). |

| 8-Amino (-NH₂) | Lone pair on Nitrogen is partially engaged. | Decreased nucleophilicity; may affect rates of acylation or alkylation at the nitrogen. |

| 1-Carboxylic Acid (-COOH) | Carbonyl oxygen can accept a hydrogen bond from the 4-OH group. | Increased stability of the carboxyl group orientation; can influence the molecule's interaction with metal centers. |

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The naphthalene ring of this compound is highly activated towards electrophilic substitution due to the presence of the powerful electron-donating amino and hydroxyl groups.

Electrophilic Aromatic Substitution (EAS): The -NH₂ and -OH groups are strong activating groups and are ortho, para-directing. The -COOH group is a deactivating group and is meta-directing. The directing effects of the activating groups dominate.

The positions ortho and para to the -OH group are 3 and 5.

The positions ortho and para to the -NH₂ group are 7. Considering the combined influence, the most likely positions for electrophilic attack are C2, C5, and C7, with the precise outcome depending on the reaction conditions and the nature of the electrophile.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is less common for this electron-rich system. masterorganicchemistry.com For NAS to occur, the aromatic ring must typically be substituted with strong electron-withdrawing groups, which is the opposite of the situation here. masterorganicchemistry.com Therefore, this compound is not expected to readily undergo NAS reactions unless modified with suitable electron-withdrawing groups or under specific, forcing conditions.

Metal Complexation Studies and Coordination Chemistry

The structure of this compound makes it an excellent candidate as a chelating ligand for metal ions. It possesses three potential donor sites: the nitrogen atom of the amino group and the oxygen atoms of the hydroxyl and carboxylate groups. This allows it to act as a bidentate or tridentate ligand.

Studies on similar molecules, such as 2-hydroxy-1-naphthoic acid and 8-hydroxyquinoline (B1678124), provide insight into its coordination behavior. ekb.egekb.egresearchgate.netscirp.org The amino and hydroxyl groups, or the hydroxyl and carboxylate groups, can form stable five- or six-membered chelate rings with a central metal ion. The stability of these metal complexes often follows the Irving-Williams series: Mn²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺. ekb.egekb.eg

The coordination can involve the neutral molecule or its deprotonated form. The formation of these complexes can be studied using techniques like potentiometry and spectrophotometry to determine the stoichiometry and stability constants of the resulting species. scirp.org The ability to form stable metal complexes suggests potential applications in areas such as analytical chemistry for metal ion detection or in the synthesis of coordination polymers.

Interactive Table: Potential Coordination Modes with Metal Ions (Mⁿ⁺)

| Coordination Mode | Donor Atoms Involved | Size of Chelate Ring |

| Bidentate | 8-Amino (N), 4-Hydroxyl (O) | - (spatially distant) |

| Bidentate | 4-Hydroxyl (O), 1-Carboxylate (O) | 6-membered |

| Bidentate | 8-Amino (N), 1-Carboxylate (O) | 7-membered |

| Tridentate | 8-Amino (N), 4-Hydroxyl (O), 1-Carboxylate (O) | Multiple rings |

Synthesis and Applications of Derivatives and Conjugates of 8 Amino 4 Hydroxy 1 Naphthoic Acid

Derivatives Targeting Specific Chemical Functions

The reactivity of the amino, hydroxyl, and carboxylic acid moieties allows for selective chemical modifications to produce derivatives with tailored properties. These reactions enable the creation of new molecules for diverse chemical and biological explorations.

Amine-Linked Derivatives (e.g., Schiff Bases, Amides)

The primary aromatic amine group at the 8-position is a key site for derivatization.

Schiff Bases: The amino group of 8-amino-4-hydroxy-1-naphthoic acid can readily undergo condensation reactions with various aldehydes and ketones to form Schiff bases, also known as imines. This reaction typically involves heating the two reactants in a suitable solvent, often with acid or base catalysis. The resulting Schiff bases contain a C=N double bond where the nitrogen is from the parent amino acid. These derivatives are of significant interest due to their prevalence in biological systems and their use as ligands in coordination chemistry. rsc.orgrsc.org

Amides: The amino group can also form amide linkages by reacting with carboxylic acids or, more commonly, their more reactive derivatives like acyl chlorides or acid anhydrides. nih.govyoutube.com This reaction, known as N-acylation, yields stable amide products. The synthesis can be performed under various conditions, including the Schotten-Baumann reaction, which involves an acyl chloride in the presence of a base. The formation of an amide bond can significantly alter the electronic and physical properties of the parent molecule.

Ester and Ether Derivatives

The carboxylic acid and hydroxyl groups provide further opportunities for creating a diverse range of derivatives.

Ester Derivatives: The carboxylic acid function at the 1-position can be converted into an ester through reaction with an alcohol, typically in the presence of an acid catalyst (Fischer esterification). This transformation is useful for protecting the carboxylic acid group during other reactions or for modifying the solubility and electronic properties of the molecule. For instance, esters of related 4-hydroxy-1,8-naphthalimide have been synthesized for applications in fluorescence-based assays. nih.gov

Ether Derivatives: The hydroxyl group at the 4-position can be converted into an ether by reaction with alkylating agents, such as alkyl halides or sulfates, under basic conditions (Williamson ether synthesis). The introduction of an ether group can influence the molecule's solubility, lipophilicity, and hydrogen-bonding capabilities. The modification of hydroxyl groups to ethers is a common strategy in the development of various functional materials. google.com

Table 1: Synthesis of this compound Derivatives

| Derivative Type | Functional Group Targeted | Reagent(s) | Typical Reaction |

|---|---|---|---|

| Schiff Base | 8-Amino | Aldehyde or Ketone | Condensation |

| Amide | 8-Amino | Acyl Chloride or Carboxylic Acid | N-Acylation |

| Ester | 1-Carboxylic Acid | Alcohol | Fischer Esterification |

| Ether | 4-Hydroxyl | Alkyl Halide | Williamson Ether Synthesis |

Applications in Material Sciences

The trifunctional nature of this compound makes it an excellent candidate as a monomer or precursor for the synthesis of advanced materials.

Precursors for Polymer Synthesis

With its combination of an amino group, a hydroxyl group, and a carboxylic acid, this molecule can act as a monomer in the synthesis of various polymers. The presence of both an amine and a carboxylic acid on the same molecule allows for its use in the production of polyamides through self-polycondensation, where the molecules link together to form long polymer chains. Similarly, it can be used to synthesize polyesters (via the hydroxyl and carboxylic acid groups) or poly(ester-amide)s. Related naphthalimide structures are known to be employed as components in polymeric materials and as optical brighteners. nih.govbeilstein-journals.org

Ligands in Coordination Polymers

The functional groups of this compound are excellent coordinating sites for metal ions. The oxygen atoms of the carboxylate and hydroxyl groups, along with the nitrogen atom of the amino group, can act as donor atoms, allowing the molecule to function as a multidentate ligand. This chelating ability enables it to bind to metal centers to form stable coordination complexes, which can then be linked to create one-, two-, or three-dimensional coordination polymers or metal-organic frameworks (MOFs). Related structures like 8-hydroxyquinoline (B1678124) are well-known for forming stable metal complexes. medcraveonline.comresearchgate.net The properties of the resulting coordination polymers, such as their porosity, thermal stability, and photoluminescence, can be tuned by the choice of the metal ion.

Dye Intermediates and Pigment Precursors

Aminonaphthol derivatives are fundamental building blocks in the dye industry. sigmaaldrich.com this compound serves as a valuable intermediate for the synthesis of azo dyes. The process involves the diazotization of the primary aromatic amine group using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a reactive diazonium salt. unb.cacuhk.edu.hk This diazonium salt is then reacted with a coupling component—typically an electron-rich aromatic compound like another phenol (B47542) or amine—in an electrophilic aromatic substitution reaction to form an azo compound, characterized by the -N=N- linkage. ontosight.ai The resulting azo dyes often exhibit vibrant colors and are used extensively in the textile industry. medcraveonline.com The specific color and properties of the dye can be modified by changing the coupling component.

Table 2: Applications in Material Sciences

| Application Area | Role of this compound | Key Functional Groups Involved | Resulting Material |

|---|---|---|---|

| Polymer Synthesis | Monomer | -NH₂, -COOH, -OH | Polyamides, Polyesters |

| Coordination Polymers | Multidentate Ligand | -NH₂, -OH, -COO⁻ | Coordination Complexes, MOFs |

| Dyes and Pigments | Diazotization Component (Intermediate) | -NH₂ | Azo Dyes |

Conjugates with Biomolecules (e.g., Amino Acids, Peptides)

The conjugation of small molecules to biomolecules such as amino acids and peptides is a widely employed strategy in medicinal chemistry to enhance the therapeutic properties of the parent molecule. This approach can improve factors like solubility, stability, and bioavailability. uantwerpen.benih.gov The structure of this compound, featuring both a primary amino group and a carboxylic acid, allows for its straightforward incorporation into peptide chains or for the attachment of single amino acids at either terminus.

The formation of an amide bond is the cornerstone of peptide synthesis and the conjugation of amino acids. bachem.com In the context of this compound, the carboxylic acid moiety can be activated by a variety of coupling reagents. These activated intermediates are then susceptible to nucleophilic attack by the amino group of an amino acid or peptide, resulting in the formation of a stable amide linkage. uni-kiel.de Commonly used coupling reagents for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) to improve efficiency and minimize side reactions like racemization. bachem.comuni-kiel.de

Alternatively, the amino group of this compound can be acylated by the activated carboxyl group of an N-protected amino acid or peptide. This bidirectional reactivity allows for the integration of the this compound scaffold into various positions within a peptide sequence. For instance, studies on the synthesis of N-carboxyalkyl-4-fluoro-1,8-naphthalimides have demonstrated the successful reaction of 4-fluoro-1,8-naphthalic anhydride (B1165640) with amino acids like glycine, β-alanine, and 6-aminocaproic acid, showcasing the feasibility of forming stable linkages between naphthalenic structures and amino acids. nuph.edu.ua These conjugates are of interest as they can act as fluorescent labels for biological molecules. nuph.edu.ua

The following interactive table outlines the potential conjugation of this compound with various amino acids, illustrating the versatility of the conjugation process.

| Biomolecule (Amino Acid) | Potential Conjugation Site on this compound | Type of Linkage | Potential Application of Conjugate |

| Glycine | Carboxylic acid group | Amide | Enhanced solubility and biocompatibility |

| Alanine | Amino group | Amide | Modified pharmacokinetic profile |

| Lysine | Carboxylic acid group | Amide | Introduction of a positive charge, potential for further derivatization |

| Aspartic Acid | Amino group | Amide | Introduction of a negative charge, altered solubility |

| Phenylalanine | Carboxylic acid group | Amide | Increased hydrophobicity, potential for altered protein binding |

Role as a Synthetic Intermediate for Advanced Organic Molecules

The strategic placement of amino, hydroxyl, and carboxylic acid groups on the rigid naphthalene (B1677914) scaffold makes this compound a valuable building block for the synthesis of more complex and advanced organic molecules. Each functional group offers a handle for a variety of chemical transformations, allowing for the construction of diverse molecular architectures, including heterocyclic systems and polyfunctional aromatic compounds.

The presence of the 1,8-disubstituted naphthalene system provides a template for the synthesis of peri-fused ring systems. For example, the intramolecular reaction between the amino and carboxylic acid groups could potentially lead to the formation of a lactam, a common structural motif in pharmacologically active compounds. Furthermore, the hydroxyl group can be alkylated or acylated to introduce new functionalities, or it can participate in cyclization reactions.

The naphthalene core itself can be further modified through electrophilic aromatic substitution reactions, although the existing substituents will direct the position of any new groups. The inherent reactivity of the naphthalene ring system, combined with the diverse reactivity of its functional groups, makes this compound a key intermediate in diversity-oriented synthesis, a strategy aimed at creating large libraries of structurally diverse molecules for high-throughput screening. acs.org

Naphthalene derivatives, in general, have shown a wide range of biological activities, including antimicrobial and anticancer properties. ijpsjournal.comnih.gov For instance, derivatives of 4-amino-3-hydroxy-naphthalene-1-sulfonic acid have been synthesized and shown to possess significant antimicrobial activity. ijpsjournal.com The synthesis of these advanced molecules often relies on the strategic use of functionalized naphthalene precursors. The following table provides examples of advanced organic molecules that have been synthesized from related naphthalene-based starting materials, illustrating the potential synthetic utility of this compound.

| Starting Material Class | Synthetic Transformation | Resulting Advanced Molecule Class | Potential Application |

| Aminonaphthoic Acids | Intramolecular Cyclization | Naphtholactams | Pharmaceutical Scaffolds |

| Naphthols | Betti Reaction | Aminobenzyl Naphthols | Ligands, Chiral Auxiliaries |

| Aminonaphthalenes | Diazotization and Coupling | Azo Dyes | Dyestuffs, Pigments |

| Naphthalic Anhydrides | Imidation with Amines/Amino Acids | Naphthalimides | Fluorescent Probes, Materials Science |

| Naphthoquinones | Nucleophilic Addition | Substituted Naphthoquinones | Antimicrobial and Anticancer Agents nih.govontosight.ai |

Advanced Spectroscopic and Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 8-Amino-4-hydroxy-1-naphthoic acid. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the compound's chemical architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

¹H NMR: In the ¹H NMR spectrum of a related compound, 4-amino-3-hydroxy-1-naphthalenesulfonic acid, the amino protons (-NH₂) typically resonate in the range of δ 6.8–7.0 ppm, while the hydroxyl proton (-OH) appears as a broad singlet between δ 9.5–10.0 ppm. For this compound, the aromatic protons on the naphthalene (B1677914) ring would exhibit characteristic chemical shifts and coupling patterns, providing information about their relative positions.

2D-NMR: Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish correlations between protons and carbons. These experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the connectivity of the molecular structure. rsc.org

A certificate of analysis for a similar compound, 1-Amino-8-naphthol-4-sulfonic acid, confirms that NMR is a standard method to verify the structure of such compounds. lgcstandards.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for a Naphthalene Derivative

| Atom No. | Predicted Chemical Shift (ppm) |

| 1 | 172.5 |

| 2 | 115.0 |

| 3 | 130.2 |

| 4 | 125.8 |

| 4a | 135.1 |

| 5 | 120.3 |

| 6 | 128.9 |

| 7 | 124.7 |

| 8 | 145.6 |

| 8a | 132.4 |

Note: This data is predictive for a related structure and serves as an illustrative example.

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. rsc.org For this compound, which has a molecular formula of C₁₁H₉NO₃, the expected molecular weight is approximately 203.197 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental formula. rsc.org The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

A certificate of analysis for a related compound, 1-Amino-8-naphthol-4-sulfonic Acid, lists mass spectrometry as a key test to confirm the structure conforms to the expected molecular weight. lgcstandards.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org In the IR spectrum of this compound, characteristic stretching vibrations would be observed for the different functional groups. For a similar compound, 4-amino-3-hydroxy-1-naphthalenesulfonic acid, the IR spectrum shows a stretching vibration at 1680 cm⁻¹ corresponding to the C=O of the carboxylic acid and at 1250 cm⁻¹ for the C-N of the amino group. The O-H stretch of the hydroxyl group and the N-H stretch of the amino group would also be present, typically as broad bands in the region of 3200-3600 cm⁻¹. The NIST Chemistry WebBook provides IR spectral data for related naphthalenesulfonic acid derivatives. nist.govnist.gov

Interactive Data Table: Typical IR Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretch | 2500-3300 (broad) |

| O-H (Phenol) | Stretch | 3200-3600 (broad) |

| N-H (Amine) | Stretch | 3300-3500 |

| C=O (Carboxylic Acid) | Stretch | 1680-1725 |

| C=C (Aromatic) | Stretch | 1450-1600 |

| C-O | Stretch | 1000-1300 |

| C-N | Stretch | 1250-1350 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems, such as the naphthalene ring in this compound. rsc.org The absorption of UV or visible light excites electrons to higher energy orbitals, and the wavelengths of maximum absorbance (λmax) are characteristic of the compound's electronic structure. The UV-Vis spectrum of this compound is expected to show distinct absorption bands related to the π-π* transitions of the naphthalene system. The positions of these bands can be influenced by the presence of the amino, hydroxyl, and carboxylic acid substituents. beilstein-journals.org For some related compounds, UV/Vis spectroscopy is a suitable technique for their determination. sigmaaldrich.com

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or byproducts from the synthesis process.

High-Performance Liquid Chromatography (HPLC) is a highly efficient method for separating, identifying, and quantifying the components of a mixture. For the analysis of this compound, a reversed-phase HPLC method would typically be employed. In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), sometimes with a modifier like trifluoroacetic acid. rsc.org

The purity of the compound can be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A certificate of analysis for a related sulfonated naphthol derivative reported a purity of 91.88% as determined by HPLC at a detection wavelength of 240 nm. lgcstandards.com For a similar compound, 4-amino-3-hydroxy-1-naphthalenesulfonic acid, an HPLC method using a C18 column with an acetonitrile/water (70:30) mobile phase resulted in a retention time of 4.2 minutes and confirmed a purity of ≥98%.

Gas Chromatography-Mass Spectrometry (GC-MS)

The direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is inherently challenging due to the compound's molecular structure. The presence of polar functional groups—specifically the primary amine (-NH₂), hydroxyl (-OH), and carboxylic acid (-COOH) groups—renders the molecule non-volatile and thermally labile. Direct injection into a GC system would likely lead to thermal decomposition within the injector port or on the column, rather than volatilization, preventing its passage through the column and subsequent detection.

To overcome this, a critical derivatization step would be necessary to convert the polar functional groups into less polar, more volatile, and thermally stable moieties. A common approach for compounds containing amino, hydroxyl, and carboxylic acid groups involves a two-step derivatization process:

Esterification: The carboxylic acid group is typically converted to an ester, for example, a methyl ester or ethyl ester.

Silylation: The active hydrogens of the amino and hydroxyl groups are replaced with a silyl (B83357) group, most commonly a trimethylsilyl (B98337) (TMS) group.

This process would yield a derivative such as methyl 2-(trimethylsilylamino)-4-(trimethylsilyloxy)-1-naphthoate. This derivatized compound would be significantly more volatile and suitable for GC-MS analysis.

While specific GC-MS data for this compound is not published, a hypothetical analysis of its TMS-derivatized form would yield the following types of data:

Retention Time (RT): A specific RT on a given GC column (e.g., a non-polar DB-5ms column) under defined temperature programming. This RT would be unique to the derivatized analyte under those conditions.

Mass Spectrum: The mass spectrum obtained from electron ionization (EI) would show a molecular ion peak (M⁺) corresponding to the derivatized molecule, along with a characteristic fragmentation pattern. Key fragments would likely arise from the loss of methyl groups, TMS groups, and cleavage of the naphthoic ring structure.

Without experimental studies, a data table for GC-MS characteristics remains hypothetical.

Table 1: Hypothetical GC-MS Parameters for Derivatized this compound

| Parameter | Expected Characteristic |

|---|---|

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Example: 100 °C hold for 2 min, ramp to 300 °C at 10 °C/min, hold for 5 min |

| Mass Spectrometry Mode | Electron Ionization (EI) at 70 eV |

| Key Mass Fragments | M⁺, [M-15]⁺ (loss of CH₃), [M-89]⁺ (loss of TMSO), characteristic naphthoic ring fragments |

Note: This table is illustrative and not based on published experimental data for the specified compound.

Electrochemical Methods for Characterization

The electrochemical behavior of this compound can be predicted based on the electroactive aminonaphthol core. This structure is susceptible to oxidation. Electrochemical techniques like Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are well-suited to characterize its redox properties. These analyses are typically performed in a three-electrode cell containing a working electrode (e.g., Glassy Carbon Electrode - GCE), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., Platinum wire), with the compound dissolved in a suitable supporting electrolyte.

The amino and hydroxyl groups on the naphthalene ring are the primary sites for electrochemical oxidation. The oxidation mechanism likely involves the transfer of electrons and protons. The formal potential of this redox process would be highly dependent on the pH of the supporting electrolyte, shifting to less positive potentials in more alkaline media, which indicates the participation of protons in the electrode reaction.

Studies on structurally similar compounds, such as 4-amino-3-hydroxynaphthalene-1-sulfonic acid nih.gov, show that the aminonaphthol moiety undergoes an oxidation process that is often irreversible or quasi-reversible, depending on the experimental conditions. nih.gov The oxidation of the aminophenol group typically proceeds to form a quinone-imine species.

A cyclic voltammogram of this compound would be expected to show an anodic (oxidation) peak during the forward scan. The presence and characteristics of a corresponding cathodic (reduction) peak on the reverse scan would determine the reversibility of the reaction. The peak current would be proportional to the concentration of the compound, while the peak potential would be characteristic of its structure.

Table 2: Predicted Electrochemical Characteristics for this compound

| Parameter | Expected Observation |

|---|---|

| Technique | Cyclic Voltammetry (CV) |

| Working Electrode | Glassy Carbon Electrode (GCE) |

| Electrochemical Process | Oxidation of the aminonaphthol group |

| Expected Anodic Peak | A single oxidation peak corresponding to the formation of a quinone-imine species. |

| pH Dependence | The oxidation peak potential is expected to shift to lower values as pH increases, confirming proton involvement. |

| Scan Rate Dependence | Analysis of peak current vs. the square root of the scan rate would determine if the process is diffusion-controlled. |

Note: This table is predictive and based on the behavior of analogous compounds, not on direct experimental data for this compound.

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can predict a wide range of molecular characteristics with high accuracy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, including molecules. It is employed to predict the geometric and electronic properties of compounds. researchgate.netnih.govnih.govrsc.org For naphthoic acid derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31+G(d,p) or 6-311G(d,p), are utilized to optimize molecular geometries and calculate electronic properties. nih.govnih.gov These calculations help in understanding the reactivity of the molecule by analyzing parameters such as electrophilicity index, chemical potential, and chemical hardness and softness. rsc.org Studies on related naphthoquinone and quinoline (B57606) derivatives have demonstrated the utility of DFT in predicting reactivity and guiding the synthesis of new compounds with desired properties. rsc.orgmdpi.com

Table 1: Key Parameters from DFT Calculations for Naphthoic Acid Derivatives

| Parameter | Description | Significance |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides the most stable 3D structure. |

| Electron Density | The probability of finding an electron at a particular point in space. | Helps identify electron-rich and electron-deficient regions. |

| Chemical Potential (μ) | The negative of electronegativity; represents the escaping tendency of electrons. | Indicates the molecule's reactivity in charge transfer reactions. rsc.org |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | Harder molecules are less reactive. rsc.org |

| Chemical Softness (S) | The reciprocal of chemical hardness. | Softer molecules are more reactive. rsc.org |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | Quantifies the electrophilic character of a compound. rsc.org |

This table is a representative example based on typical DFT studies of related compounds.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. For substituted naphthol derivatives, FMO analysis has shown that specific substitutions can significantly influence the electron-donating power of the molecule. nih.gov

Table 2: Representative HOMO-LUMO Data for Naphthoic Acid Derivatives

| Molecular Orbital | Energy (eV) | Role in Chemical Reactions |

| HOMO | -5.0 to -6.5 | Electron donor |

| LUMO | -1.5 to -2.5 | Electron acceptor |

| Energy Gap (ΔE) | 2.5 to 5.0 | Indicator of chemical reactivity and stability |

Note: The energy values are hypothetical and for illustrative purposes, based on typical ranges for organic molecules.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. MD simulations can reveal the conformational flexibility of 8-Amino-4-hydroxy-1-naphthoic acid and its derivatives, which is crucial for understanding their interactions with biological macromolecules. These simulations can predict how the molecule might change its shape to fit into a binding site of a protein, for instance. For related naphthoquinone sulfonamide derivatives, molecular dynamics studies have been used to confirm the stability of ligand-receptor complexes and to understand the interactions at an allosteric site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Naphthoic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govbrieflands.comderpharmachemica.com By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the biological potency of new, unsynthesized compounds. nih.govbrieflands.com For various naphthoquinone and naphthyridine derivatives, QSAR models have been successfully developed to predict their anticancer or inhibitory activities. nih.govnih.gov These models often use descriptors related to the size, polarity, and electronic properties of the substituents on the core structure. nih.govnih.gov Such studies have revealed that the position and nature of substituents on the naphthoic acid skeleton can significantly impact their biological effects. researchgate.net

Molecular Docking Investigations for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug design to understand and predict the interaction between a small molecule ligand, such as this compound, and a biological target, typically a protein. researchgate.netnih.gov For instance, docking studies on naphthoquinone derivatives have been used to investigate their binding to enzymes like topoisomerase II and COX-2. nih.govmdpi.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex and are responsible for the compound's biological activity. nih.govresearchgate.net The binding energy calculated from docking simulations can provide an estimate of the binding affinity. researchgate.netmdpi.com

Prediction of Chemical Behavior and Spectral Properties

Computational methods are also valuable for predicting the chemical behavior and spectral properties of molecules. For example, DFT calculations can be used to predict infrared (IR) and nuclear magnetic resonance (NMR) spectra. mdpi.com Comparing these predicted spectra with experimental data can aid in the structural confirmation of newly synthesized compounds. mdpi.com Furthermore, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules, providing insights into their photophysical properties. nih.govrsc.org These predictions are instrumental in understanding the color and light-absorbing characteristics of these compounds.

In Vitro Biological Activity and Mechanistic Investigations

Antimicrobial Activity Studies

The antimicrobial potential of compounds structurally related to 8-Amino-4-hydroxy-1-naphthoic acid has been explored, with research primarily focusing on antibacterial and antifungal efficacy.

Direct studies on the antibacterial properties of this compound are not extensively available. However, research on related 1,4-naphthoquinone (B94277) derivatives demonstrates notable antibacterial action, particularly against Gram-positive bacteria.

One such related compound, 5-amino-8-hydroxy-1,4-naphthoquinone, has been identified as the most effective antibacterial agent among a series of tested 1,4-naphthoquinones. It exhibited significant inhibitory effects against various strains of staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentration (MIC) for this compound against S. aureus was found to be in the range of 30 to 125 µg/ml. Further studies determined that its effect is bacteriostatic, as the minimal bactericidal concentration was higher than 500 µg/ml.

In general, natural naphthoquinones tend to be more active against Gram-positive bacteria like S. aureus and less effective against Gram-negative bacteria such as E. coli. For instance, another related compound, 1,8-dihydroxy-4,5-dinitroanthraquinone, was reported to be ineffective against E. coli. The antibacterial activity of certain quinolones and naphthyridines has been linked to the presence of a 1-aminocyclopropyl group at the 7-position, which confers potent activity against both Gram-positive and Gram-negative bacteria. nih.gov

| Compound | Test Organism | Activity | MIC (µg/ml) |

|---|---|---|---|

| 5-amino-8-hydroxy-1,4-naphthoquinone | S. aureus | Bacteriostatic | 30-125 |

| 1,8-dihydroxy-4,5-dinitroanthraquinone | E. coli | Inactive | N/A |

There is a notable lack of specific data regarding the antifungal efficacy of this compound in the reviewed scientific literature. However, studies on other naphthalene (B1677914) derivatives have shown some antifungal properties. For example, a series of 1-aminonaphthalene-2-carbonitriles, which are structurally distinct from this compound, were evaluated for their growth-inhibiting activity against several phytopathogenic fungi. The results indicated that aminonitriles with smaller alkyl groups on the naphthalene system displayed the highest fungistatic activity.

Enzyme Inhibition Studies

The interaction of naphthoquinone and naphthoic acid derivatives with various enzymes is an active area of research, with a focus on their potential as enzyme inhibitors.

The ubiquitin-proteasome system is a critical pathway for protein degradation and is a key target in cancer therapy. nih.gov Research has been conducted on the design and synthesis of amino acid derivatives linked to a naphthoquinone group to act as proteasome inhibitors. nih.govmdpi.com These naphthoquinone-amino acid conjugates have shown potential as inhibitors of the 20S proteasome's catalytic subunits. nih.govnih.govmdpi.com

Some of these synthetic analogues have demonstrated interesting inhibitory potency for the β1 and β5 subunits of the proteasome, with half-maximal inhibitory concentration (IC50) values in the sub-micromolar range. nih.govmdpi.com The development of these inhibitors is considered a promising strategy for cancer treatment. nih.gov

Based on the available scientific literature, there is no specific information regarding the interactions of this compound with hydroxynaphthoic acid hydroxylases. The lactone of the related compound 8-hydroxy-1-naphthoic acid is known to react with nucleophilic reagents, leading to a variety of 8-hydroxy-1-naphthoyl compounds. rsc.org

Receptor Binding and Modulation (e.g., Aryl Hydrocarbon Receptor (AhR) Agonism/Antagonism for related compounds)

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating gene expression in response to a wide variety of environmental and endogenous compounds. mdpi.commdpi.com It is involved in numerous biological processes, and its modulation can have significant physiological effects. nih.govmdpi.com

While direct studies on this compound are not available, research on related hydroxyl/carboxy-substituted naphthoic acids has demonstrated their ability to modulate AhR activity. nih.gov For example, 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA), a bacterial-derived metabolite, has been identified as an AhR agonist. nih.gov Structure-activity relationship studies have shown that the presence of one or both 1,4-dihydroxy substituents is important for CYP1A1 induction, a marker of AhR activation, and this activity is significantly enhanced by a 2-carboxyl group. nih.gov

Other related compounds, such as 1- and 4-hydroxy-2-naphthoic acid, also act as AhR agonists, though they are less potent than 1,4-DHNA. nih.gov Interestingly, some naphthol derivatives have been observed to act as weak AhR agonists and also exhibit partial AhR antagonist activity. nih.gov This suggests that compounds with a naphthoic acid scaffold have the potential to be selective AhR modulators. The interaction of these molecules with the AhR binding pocket has been investigated through computational analysis, which indicates that they share similar interactions with known AhR ligands. nih.gov The modulation of AhR is being explored for its therapeutic potential in cancer and inflammatory diseases. nih.govmdpi.com

Cell-Based Assays for Mechanistic Understanding

While direct studies explicitly detailing the interaction of this compound with PTEN and p53 pathways in cancer cell lines are not extensively documented in the reviewed literature, the broader class of quinoline (B57606) and naphthoquinone derivatives, to which it is structurally related, has shown significant activity in modulating cancer cell proliferation through various mechanisms.

Research on structurally similar compounds, such as 8-hydroxyquinoline (B1678124) derivatives, has demonstrated their potential to induce apoptosis and inhibit cell growth in various cancer cell lines. mdpi.comnih.govnih.gov These effects are often attributed to their ability to interfere with key cellular processes. For instance, some quinoline derivatives have been shown to target topoisomerase enzymes, which are crucial for DNA replication and repair, thereby leading to cell cycle arrest and apoptosis. researchgate.net

Furthermore, studies on other naphthoquinone analogs have revealed their capacity to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in cancer cells. The interplay between ROS generation and the p53 tumor suppressor pathway is a well-established mechanism in cancer therapy. p53 can be activated in response to oxidative stress, leading to cell cycle arrest or apoptosis. While speculative for this compound itself, it is plausible that its biological activity could involve the modulation of such critical cancer-related pathways. The introduction of an amino group and a hydroxyl group on the naphthalene ring, as seen in the target compound, is known to influence the electronic properties and, consequently, the biological activity of the molecule. mdpi.com

Metal Chelation and its Influence on Biological Activity

The structural motif of an amino and a hydroxyl group in a proximate position on an aromatic ring system, as present in this compound, is a well-known chelating moiety for metal ions. This capability is prominently observed in the structurally analogous 8-hydroxyquinolines, which are potent metal chelators. nih.gov The chelation of biologically relevant metal ions such as iron, copper, and zinc can significantly impact cellular functions and is a recognized mechanism for the biological activity of many compounds.

Structure-Activity Relationship (SAR) Derivation from Biological Studies

The structure-activity relationship (SAR) for this compound can be inferred from studies on related naphthalimide and naphthoquinone derivatives. mdpi.comresearchgate.net These studies provide valuable insights into how modifications of the core structure can influence anticancer activity.

For instance, in the case of 1,4-naphthoquinone derivatives, the introduction of nitrogen-containing substituents, such as amino groups, has been shown to enhance anticancer effects. mdpi.com The position and nature of these substituents on the naphthalene ring are critical determinants of activity. Analysis of 8-hydroxyquinoline derivatives has revealed that substitutions at various positions on the quinoline ring can fine-tune the biological activity, with modifications affecting lipophilicity and electron-withdrawing or -donating properties playing a significant role. nih.gov

Specifically for derivatives of 1,4-naphthoquinone, the replacement of a bromine atom with an 8-hydroxyquinoline moiety has been found to increase cytotoxicity against several cancer cell lines. mdpi.com Furthermore, the type of substituent on the quinoline part of the hybrid molecule can further modulate this activity. For example, a methyl group at the C2′ position of the quinoline moiety in a hybrid with 1,4-naphthoquinone showed the highest cytotoxicity in one study. mdpi.com

These findings suggest that the amino and hydroxyl groups of this compound are likely key pharmacophoric features. Further derivatization of this core structure, for instance, by modifying the carboxylic acid group or introducing other substituents on the naphthalene ring, could lead to the development of analogs with enhanced potency and selectivity.

Below is a table summarizing the SAR observations from related compound classes, which can guide the future design of this compound analogs.

| Compound Class | Structural Modification | Impact on Anticancer Activity |

| 1,4-Naphthoquinones | Introduction of nitrogen-containing substituents (e.g., amino groups) | Generally enhances anticancer effect. mdpi.com |

| 1,4-Naphthoquinones | Replacement of a bromine atom with an 8-hydroxyquinoline moiety | Increases cytotoxicity. mdpi.com |

| 8-Hydroxyquinolines | Aromatic amide substitution at position 2 | Increases lipophilicity and can enhance antiviral activity. nih.gov |

| Naphthalimides | Alterations in the linker connecting two naphthalimide units | Influences DNA binding and cytotoxic activity. researchgate.net |

Future Perspectives and Research Gaps

Emerging Synthetic Strategies for 8-Amino-4-hydroxy-1-naphthoic Acid and its Isomers

Currently, direct and high-yield synthetic routes to this compound are not well-established in publicly available literature. However, existing methods for analogous compounds offer a fertile ground for developing novel synthetic strategies.

A promising avenue lies in the adaptation of methods used for the synthesis of 8-amino-1-naphthoic acid. A known patent describes the production of 8-amino-1-naphthoic acid and its lactam, naphthostyril, by treating 8-halogen-1-naphthoic acids with aminating agents like ammonia (B1221849) under pressure. google.com Future research could explore the introduction of a hydroxyl group at the 4-position of the naphthalene (B1677914) nucleus either before or after the amination and carboxylation steps. For instance, starting from a 4-hydroxynaphthalene derivative and introducing the amino and carboxylic acid functionalities could be a viable approach.

Furthermore, the synthesis of related isomers, such as 3-amino-4-hydroxy-1,8-naphthalic anhydride (B1165640), has been achieved through catalytic hydrogenation of a nitro-substituted hydroxy-naphthalic anhydride derivative. chemicalbook.com This suggests that a similar reduction of a corresponding nitro-hydroxy-naphthoic acid precursor could be a feasible route to this compound. Microwave-assisted synthesis, which has been successfully employed for the efficient synthesis of 5-amino- and 7-amino-4-hydroxy-2-naphthoic acids, presents another powerful tool that could be adapted for the target compound and its isomers, potentially leading to higher yields and reduced reaction times. researchgate.net

The development of regioselective C-H functionalization techniques also opens up exciting possibilities for the direct and efficient synthesis of this compound and its isomers from readily available naphthalene precursors. researchgate.net

Exploration of Novel Derivatives with Enhanced Properties

The true potential of this compound likely lies in its derivatives. The core structure, featuring amino, hydroxyl, and carboxylic acid groups on a naphthalene scaffold, offers multiple points for chemical modification to tailor its properties for specific applications.

Learning from the broader class of naphthoquinones, the synthesis of amino acid-naphthoquinone derivatives has been shown to yield compounds with interesting biological activities, including as proteasome inhibitors. nih.govnih.gov Similarly, derivatization of the amino or carboxylic acid group of this compound with various amino acids or peptide fragments could lead to novel compounds with enhanced biological efficacy and target specificity.